molecular formula C12H13NO3 B2592643 Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate CAS No. 55790-17-5

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate

Cat. No.: B2592643
CAS No.: 55790-17-5
M. Wt: 219.24
InChI Key: BVVGHABCKLTFML-UHFFFAOYSA-N
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Description

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is known for its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and a carboxylate ester. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-oxo-4-phenylbutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    2-oxo-4-phenylbutanoic acid: A precursor in the synthesis of the ester.

    4-phenyl-2-pyrrolidone: A structurally related compound with different functional groups.

    2-oxo-4-phenylpyrrolidine-3-carboxylic acid: The carboxylic acid analog of the ester.

These comparisons highlight the unique properties of this compound, such as its ester functionality and its potential for diverse chemical reactions.

Properties

IUPAC Name

methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-12(15)10-9(7-13-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVGHABCKLTFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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